CID 78066382

Description

CID 78066382 corresponds to oscillatoxin F, a marine-derived cyclic peptide belonging to the oscillatoxin family, which is structurally related to other cyanobacterial toxins . Its molecular formula is C₄₄H₆₅N₇O₁₃S, with a molecular weight of 932.08 g/mol. Oscillatoxin F is characterized by a macrocyclic framework containing non-proteinogenic amino acids and a thioester bond, which contributes to its biological activity and stability in marine environments. While its exact biological role remains under investigation, oscillatoxin derivatives are implicated in allelopathic interactions and toxin production in marine cyanobacteria .

Properties

Molecular Formula |

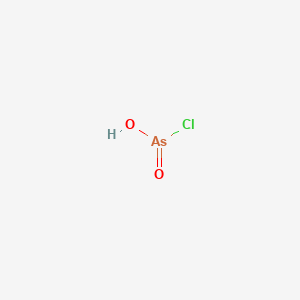

AsClHO2 |

|---|---|

Molecular Weight |

143.38 g/mol |

InChI |

InChI=1S/AsClHO2/c2-1(3)4/h(H,3,4) |

InChI Key |

UJFPTKUCDJHJCT-UHFFFAOYSA-N |

Canonical SMILES |

O[As](=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066382 involves multiple steps, each requiring specific reagents and conditions. The preparation methods typically include:

Initial Synthesis: The starting materials undergo a series of chemical reactions, such as condensation or cyclization, to form the core structure of the compound.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Final Modifications: Additional functional groups may be introduced through reactions like alkylation or acylation to achieve the desired chemical properties.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch Processing: Large quantities of reagents are reacted in batch reactors under controlled conditions.

Continuous Flow Systems: For more efficient production, continuous flow reactors may be used, allowing for better control over reaction parameters and consistent product quality.

Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78066382 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

CID 78066382 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78066382 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

Binding to Receptors: Interacting with cellular receptors to modulate their activity.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Oscillatoxin Family

CID 78066382 shares significant structural homology with other oscillatoxin derivatives (Figure 1, ). Key analogues include:

- Oscillatoxin D (CID 101283546): Contains an additional hydroxyl group at position C-30.

- 30-Methyl-oscillatoxin D (CID 185389): Features a methyl substitution at C-30, enhancing hydrophobicity.

- Oscillatoxin E (CID 156582093): Differs in the stereochemistry of the thioester linkage.

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound (Oscillatoxin F) | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl-oscillatoxin D) |

|---|---|---|---|

| Molecular Formula | C₄₄H₆₅N₇O₁₃S | C₄₃H₆₃N₇O₁₃S | C₄₄H₆₅N₇O₁₃S |

| Molecular Weight (g/mol) | 932.08 | 918.06 | 932.08 |

| Key Functional Groups | Thioester, hydroxyl | Thioester, hydroxyl | Thioester, methyl |

| LogP (Predicted) | 2.15 (XLOGP3) | 1.64 (MLOGP) | 2.88 (WLOGP) |

| Solubility (ESOL) | 0.24 mg/mL | 0.18 mg/mL | 0.05 mg/mL |

| Bioavailability Score | 0.55 | 0.55 | 0.55 |

Data derived from predictive models and structural analyses .

Functional Divergence

- Hydrophobicity and Membrane Permeability : The methyl group in CID 185389 increases its lipophilicity (LogP = 2.88) compared to this compound (LogP = 2.15), suggesting enhanced membrane penetration .

- Enzymatic Stability : The thioester bond in this compound and CID 101283546 confers resistance to hydrolysis, whereas CID 156582093’s altered stereochemistry may reduce stability .

- Toxicity Profile : Oscillatoxin D (CID 101283546) exhibits higher cytotoxicity in marine invertebrate assays compared to this compound, likely due to its hydroxyl group’s role in target binding .

Environmental Impact

Oscillatoxin derivatives, including this compound, are studied for their role in harmful algal blooms (HABs). Their structural diversity correlates with varying ecological impacts, such as fish mortality and shellfish contamination .

Pharmacological Potential

While oscillatoxins are primarily toxins, their macrocyclic structures inspire drug design. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.